Perillartine

Description

Properties

IUPAC Name |

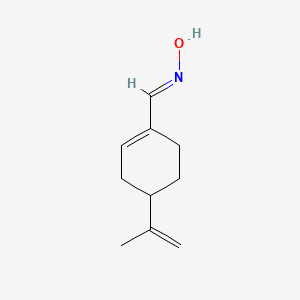

(NE)-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7,10,12H,1,4-6H2,2H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOJIVIDDFTHGB-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C1CCC(=CC1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014887 | |

| Record name | 1-Cyclohexene-1-carboxaldehyde, 4-isopropenyl-, anti-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Perilla sugar | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30950-27-7, 138-91-0, 30674-09-0 | |

| Record name | Perillartine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30950-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perillartine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peryllartine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030950277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC151796 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PERILLALDEHYDE, OXIME | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime, [C(E)]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclohexene-1-carboxaldehyde, 4-isopropenyl-, anti-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropenylcyclohex-1-enecarbaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4-(1-methylvinyl)cyclohexene-1-carbaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERILLARTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46S302515I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perilla sugar | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102 °C | |

| Record name | Perilla sugar | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Spectroscopic Profile of Perillartine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Perillartine, a synthetic high-intensity sweetener. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectral Data

Table 1: ¹H NMR Spectral Data of (-)-Perillaldehyde *

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 9.438 | s | H7 (Aldehyde) |

| 6.842 | m | H2 |

| 4.782 | s | H9a |

| 4.738 | s | H9b |

| 2.47 | m | H3a |

| 2.26 | m | H4 |

| 2.12 | m | H3b |

| 1.914 | m | H5a |

| 1.763 | s | H10 (Methyl) |

| 1.45 | m | H5b, H6 |

Note: Data corresponds to (-)-perillaldehyde, the precursor to this compound. The formation of the oxime in this compound will significantly alter the chemical shift of the H7 proton and may induce smaller shifts in adjacent protons.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound provides a count of the unique carbon atoms in the molecule. A spectrum is available from public databases, though a detailed assignment of all peaks is not provided.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment (Tentative) |

| Data not available | C=NOH |

| Data not available | C1 |

| Data not available | C2 |

| Data not available | C3 |

| Data not available | C4 |

| Data not available | C5 |

| Data not available | C6 |

| Data not available | C8 |

| Data not available | C9 |

| Data not available | C10 |

Note: A publicly available ¹³C NMR spectrum exists, but a comprehensive list of assigned chemical shifts is not currently published.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by absorptions corresponding to O-H, C-H, C=N, C=C, and C-O bonds.

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3250 - 3500 | Broad | O-H stretch (oxime) |

| 3080 - 3010 | Medium | =C-H stretch |

| 2960 - 2850 | Strong | C-H stretch (alkane) |

| 1640 - 1680 | Medium | C=N stretch (oxime) |

| 1640 - 1650 | Medium | C=C stretch (alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for this compound

| m/z Ratio | Relative Intensity | Fragment Ion (Tentative) |

| 165 | M⁺ (Molecular Ion) | [C₁₀H₁₅NO]⁺ |

| Data not available | ||

| Data not available | ||

| Data not available |

Note: A detailed fragmentation pattern with relative intensities and assigned fragment structures is not currently available in the public domain.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C spectra.

¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals, and a relaxation delay to allow for full magnetization recovery between scans.

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

Sample Preparation (Solid):

-

Thin Film: A small amount of this compound is dissolved in a volatile solvent (e.g., acetone, dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.

-

KBr Pellet: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the empty sample holder (or a pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol, ethyl acetate).

Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) is used for the analysis.

Gas Chromatography: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column is typically used for the analysis of terpene-related compounds. The oven temperature is programmed to ramp up to ensure good separation of components.

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common method used to fragment the molecules. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Conformational Landscape of Perillartine and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perillartine, a potent artificial sweetener approximately 2000 times sweeter than sucrose, and its analogues have been the subject of extensive research to understand the structural basis of their sweet taste.[1][2] This technical guide provides an in-depth analysis of the conformational properties of this compound, a critical factor in its interaction with the sweet taste receptor. By summarizing key quantitative data, detailing experimental and computational protocols, and visualizing critical relationships, this document serves as a comprehensive resource for researchers in the fields of medicinal chemistry, structural biology, and drug development. The C=N double bond of the oxime group in this compound can exist in either an E or Z configuration, with the E configuration being significantly more stable.[3]

Conformational Profile of this compound

The three-dimensional structure of this compound is crucial for its biological activity. Recent studies employing high-resolution rotational spectroscopy have identified four distinct conformers of this compound in the gas phase.[3][4] All observed conformers possess an E configuration of the C=N group relative to the ring's double bond.[3][4] These conformers are categorized based on the equatorial or axial position of the allyl group on the cyclohexene ring.

A study combining rotational spectroscopy and computational chemistry identified four stable conformers, with the majority having the allyl group in an equatorial position.[3] The relative abundances of these conformers were estimated from the experimental intensities.[2]

| Conformer ID | Allyl Group Position | C=N Configuration | Relative Abundance (%) | Relative Energy (cm⁻¹) |

| e-E-I | Equatorial | E | 32 | 0 |

| e-E-II | Equatorial | E | 48 | 26 |

| e-E-III | Equatorial | E | 9 | 105 |

| a-E-I | Axial | E | 11 | 87 |

Table 1: Experimentally determined relative abundances and computationally predicted relative energies of the four observed conformers of this compound. Data sourced from Juárez et al., 2022.[2][3]

The structural integrity of this compound has also been investigated using X-ray crystallography. In the solid state, the cyclohexene ring of this compound adopts an approximate envelope conformation, with the carbon atom bearing the propenyl substituent acting as the flap.[5] The plane of the propenyl substituent is nearly perpendicular to the mean plane of the six-membered ring.[5]

Experimental and Computational Methodologies

Rotational Spectroscopy

High-resolution rotational spectroscopy coupled with a laser ablation source is a powerful technique to unambiguously identify the different conformers of a molecule in the gas phase.

-

Sample Preparation: A solid sample of this compound is pressed into a rod.

-

Vaporization: The rod is placed in a vacuum chamber, and a high-power laser is used to ablate the solid sample, creating a plume of vaporized molecules.

-

Supersonic Expansion: The vaporized molecules are seeded into a stream of an inert carrier gas (e.g., Neon) and expanded through a nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, "freezing" out the different conformers.

-

Microwave Irradiation: The cooled molecular beam is subjected to microwave radiation.

-

Detection: The absorption of microwave radiation as a function of frequency is measured, resulting in a rotational spectrum. Each conformer has a unique rotational spectrum, allowing for their individual identification and structural characterization.

Computational Chemistry

Computational methods are essential for predicting the stable conformers and interpreting experimental data.

-

Conformational Search: A broad search of the conformational space is performed using molecular mechanics force fields (e.g., MMFFs) to generate a large number of possible structures.[3]

-

Geometry Optimization: The geometries of the initial structures are then optimized using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) at a specific level of theory and basis set (e.g., B3LYP-GD3BJ/6-311++G(d,p)).[3][6]

-

Energy Calculation: The relative energies of the optimized conformers are calculated to determine their relative stabilities.

-

Spectroscopic Parameter Prediction: Spectroscopic parameters (e.g., rotational constants) are calculated for each stable conformer to aid in the assignment of the experimental rotational spectrum.[3]

Interaction with the Sweet Taste Receptor

The sweet taste of this compound is mediated by the T1R2/T1R3 G-protein coupled receptor.[7] Specifically, this compound has been shown to interact with the transmembrane domain (TMD) of the TAS1R2 subunit.[8][9] This interaction is species-dependent, with this compound activating the human, rhesus monkey, and squirrel monkey TAS1R2 monomeric receptors, but not the mouse receptor.[7][10]

The Shallenberger-Acree-Kier theory of sweetness proposes a three-point interaction model (AH-B-X) between a sweet molecule and the receptor. For this compound, the oxime moiety can provide the AH (proton donor) and B (proton acceptor) sites.[3] The conformational flexibility of this compound allows it to adopt a geometry that presents these key features to the binding site of the taste receptor.

This compound Analogues and Structure-Activity Relationships

The study of this compound analogues has been crucial in elucidating the structural requirements for sweet taste. The molecular electrostatic potential of these analogues has been shown to be a key determinant of their sweetness potency.[11] A model based on two regions of negative electrostatic potential, one near the oxime and another in the hydrocarbon domain, has been proposed to explain the recognition of these analogues by the sweet taste receptor.[11] The development of new sweeteners has been guided by systematic synthesis and taste evaluation of numerous oxime analogues of this compound.[12]

Conclusion

The conformational analysis of this compound and its analogues provides critical insights into the molecular basis of sweet taste perception. The identification of multiple stable conformers highlights the flexibility of the this compound scaffold, which is likely a key factor in its ability to effectively bind to and activate the sweet taste receptor. The detailed experimental and computational methodologies outlined in this guide serve as a foundation for further research aimed at designing novel and improved sweeteners. A thorough understanding of the conformational landscape is indispensable for the rational design of new sweetening agents with enhanced properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Rotational Spectrum and Conformational Analysis of this compound: Insights into the Structure–Sweetness Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rotational Spectrum and Conformational Analysis of this compound: Insights into the Structure–Sweetness Relationship [mdpi.com]

- 4. Rotational Spectrum and Conformational Analysis of this compound: Insights into the Structure-Sweetness Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of the Sweet Taste Receptor Tas1r2 from an Old World Monkey Species Rhesus Monkey and Species-Dependent Activation of the Monomeric Receptor by an Intense Sweetener this compound | PLOS One [journals.plos.org]

- 8. Biophysical and functional characterization of the human TAS1R2 sweet taste receptor overexpressed in a HEK293S inducible cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ab initio molecular electrostatic potentials of this compound analogues: implications for sweet-taste receptor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential new artificial sweetener from study of structure-taste relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Perillartine in Perilla frutescens: A Technical Guide

An In-depth Examination of the Metabolic Pathway, Enzymology, and Regulation for Researchers, Scientists, and Drug Development Professionals.

Introduction: Perillartine, a high-intensity sweetener approximately 2000 times sweeter than sucrose, is a semi-synthetic derivative of perillaldehyde, a major monoterpene constituent of the essential oil from Perilla frutescens (L.) Britt.[1][2] This technical guide provides a comprehensive overview of the biosynthesis of perillaldehyde, the natural precursor to this compound, within Perilla frutescens. It details the enzymatic steps, presents available quantitative data, outlines experimental protocols for pathway analysis, and explores the current understanding of the regulatory mechanisms governing this metabolic route. This document is intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug development.

The Biosynthetic Pathway from Geranyl Pyrophosphate to Perillaldehyde

The biosynthesis of perillaldehyde in Perilla frutescens is a specialized branch of the monoterpene metabolic network, primarily occurring in the glandular trichomes of the leaves.[3] The pathway initiates from the universal C10 precursor of monoterpenes, geranyl pyrophosphate (GPP), which is synthesized through the methylerythritol 4-phosphate (MEP) and mevalonate (MVA) pathways.[4][5] The core pathway to perillaldehyde involves three key enzymatic steps: cyclization, hydroxylation, and oxidation.

Cyclization of Geranyl Pyrophosphate to (-)-Limonene

The first committed step in perillaldehyde biosynthesis is the cyclization of GPP to form the monoterpene olefin, (-)-limonene. This reaction is catalyzed by the enzyme (-)-limonene synthase (LS) .[6]

Hydroxylation of (-)-Limonene to (-)-Perillyl Alcohol

Following its synthesis, (-)-limonene undergoes regiospecific allylic hydroxylation at the C7 position to yield (-)-perillyl alcohol. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase , specifically (-)-limonene-7-hydroxylase .[7][8][9] Studies have identified members of the CYP71D subfamily as being responsible for this activity in Perilla frutescens.[10]

Oxidation of (-)-Perillyl Alcohol to Perillaldehyde

The final step in the biosynthesis of perillaldehyde is the oxidation of the hydroxyl group of (-)-perillyl alcohol to an aldehyde. This conversion is also catalyzed by a cytochrome P450 enzyme, which exhibits perillyl alcohol dehydrogenase activity.[9][10] Some research suggests that a single P450 enzyme may catalyze both the hydroxylation of limonene and the subsequent oxidation of perillyl alcohol.[9][10]

The overall biosynthetic pathway from GPP to perillaldehyde is depicted in the following diagram:

Caption: Biosynthetic pathway of perillaldehyde in Perilla frutescens.

From Perillaldehyde to this compound: A Semi-Synthetic Conversion

It is crucial to note that this compound itself is not a naturally occurring compound in Perilla frutescens. It is produced through a chemical synthesis process known as oximation, where perillaldehyde is reacted with hydroxylamine hydrochloride.[2]

Caption: Chemical synthesis of this compound from perillaldehyde.

Quantitative Data

Quantitative analysis of the metabolites and gene expression levels in the perillaldehyde pathway is essential for understanding the metabolic flux and for metabolic engineering efforts. The following tables summarize the available data from studies on different chemotypes of Perilla frutescens.

Metabolite Abundance

The concentration of key monoterpenes varies significantly among different Perilla frutescens chemotypes. The perillaldehyde (PA) type is characterized by a high accumulation of perillaldehyde.

Table 1: Relative Abundance of Key Monoterpenes in Different Perilla frutescens Chemotypes (% of Total Essential Oil)

| Compound | PA-type | PK-type | PL-type | PT-type | Reference |

| Perillaldehyde | 68.01 | - | - | - | [4] |

| Limonene | Present | - | - | - | [4][11] |

| Perilla Ketone | - | 88.76 | - | - | [4] |

| Perillene | - | - | 71.65 | - | [4] |

| Piperitenone | - | - | - | 61.20 | [4] |

Note: "-" indicates that the compound was not reported as a major component in that chemotype.

Table 2: Quantitative Analysis of Volatile Compounds in Perilla frutescens var. crispa (Red Perilla) at Different Growth Stages (ng/g Fresh Weight)

| Compound | Microgreens Stage | Mature Stage (after 4 weeks) | Reference |

| D-Limonene | ~129 | ~76 | [12] |

| Perillaldehyde | Not detected | Not detected | [12] |

Note: This study used a semi-quantitative method with an internal standard. Perillaldehyde was not detected in this particular variety.

Gene Expression Data

Transcriptome analysis has provided insights into the expression levels of genes involved in the perillaldehyde biosynthesis pathway. The expression of these genes is often upregulated in the PA-type chemotype.

Table 3: Expression Levels (FPKM) of Key Biosynthetic Genes in Different Perilla frutescens Chemotypes

| Gene | PA-type | PK-type | PL-type | PT-type | Putative Function | Reference |

| DXR (2 genes) | Upregulated | - | - | - | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | [4] |

| MCT (2 genes) | Upregulated | - | - | - | 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | [4] |

| CMK (2 genes) | Upregulated | - | - | - | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | [4] |

| MDS (2 genes) | Upregulated | - | - | - | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | [4] |

| LMS (2 genes) | High expression | - | - | - | (-)-Limonene Synthase | [4] |

| CYP71D18 (2 genes) | Upregulated | - | - | - | Cytochrome P450 (putative limonene hydroxylase) | [5] |

| CYP17A7146 (4 paralogs) | One gene upregulated | - | - | - | Cytochrome P450 (putative limonene hydroxylase) | [5] |

Note: "Upregulated" indicates a significantly higher expression level in the PA-type compared to other chemotypes. "-" indicates that specific comparative data was not provided in the reference.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthesis pathway.

Extraction and GC-MS Analysis of Volatile Compounds

This protocol is adapted from a study on the metabolome of different Perilla frutescens chemotypes.[4]

Objective: To extract and quantify volatile compounds, including limonene and perillaldehyde, from Perilla frutescens leaves.

Materials:

-

Fresh or frozen Perilla frutescens leaves

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Internal standard (e.g., 2-heptanone)[12]

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Freeze-dry and crush the Perilla leaves into a fine powder.

-

Extraction: Accurately weigh 0.2 g of the leaf powder and extract with a suitable volume of petroleum ether. For quantitative analysis, add a known concentration of an internal standard to the extraction solvent.

-

Filtration and Drying: Filter the extract and dry it over anhydrous sodium sulfate.

-

GC-MS Analysis:

-

Column: RXT-5 MS quartz capillary column (30 m × 0.25 µm × 0.25 µm) or equivalent.

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 80 °C for 1 min, then ramp at 15 °C/min to 300 °C and hold for 15 min.[4]

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-500.

-

-

-

Compound Identification and Quantification: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and libraries (e.g., NIST). For quantification, use the peak area ratio of the analyte to the internal standard and a calibration curve generated with authentic standards.

Heterologous Expression and Functional Characterization of Cytochrome P450 Enzymes

This protocol provides a general workflow for expressing and assaying plant cytochrome P450 enzymes in Saccharomyces cerevisiae.

Objective: To functionally characterize candidate P450 enzymes (e.g., CYP71D18) for their role in limonene hydroxylation.

Workflow Diagram:

Caption: Workflow for heterologous expression and functional characterization of P450s.

Detailed Protocols:

A. Microsome Preparation from S. cerevisiae [13][14][15]

-

Grow the yeast culture expressing the P450 to the desired cell density.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a breaking buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

-

Lyse the cells using glass beads and a bead beater.

-

Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80 °C.

B. In Vitro Enzyme Assay for Limonene Hydroxylase [7][13]

-

Prepare a reaction mixture containing:

-

Microsomal protein (e.g., 50-100 µg)

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

NADPH (e.g., 1 mM)

-

(-)-Limonene substrate (dissolved in a suitable solvent like DMSO, final concentration in the µM range)

-

-

Pre-incubate the mixture for a few minutes at the desired temperature (e.g., 28-30 °C).

-

Initiate the reaction by adding NADPH.

-

Incubate for a specific time (e.g., 1-2 hours) with shaking.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate or hexane) to extract the products.

-

Analyze the organic phase by GC-MS to identify and quantify the hydroxylated products (e.g., perillyl alcohol).

Regulatory Mechanisms

The biosynthesis of monoterpenes in Perilla frutescens and other Lamiaceae species is tightly regulated at the transcriptional level. Several families of transcription factors (TFs) are known to be involved in controlling the expression of terpene synthase and cytochrome P450 genes.

While specific TFs that directly regulate the perillaldehyde pathway in Perilla have not been fully elucidated, studies in related species and transcriptome analyses in Perilla suggest the involvement of:

-

WRKY transcription factors: These TFs have been shown to regulate monoterpene biosynthesis in response to various stimuli, including light.[16][17]

-

MYB transcription factors: MYB TFs are well-known regulators of various secondary metabolic pathways, including terpenoid biosynthesis.[3]

-

bHLH transcription factors: These TFs often work in conjunction with MYB proteins to regulate biosynthetic gene expression.[3]

Transcriptome studies in Perilla frutescens have identified numerous differentially expressed TFs in chemotypes with high perillaldehyde content, suggesting their potential role in regulating the pathway.[4] Further research, such as yeast one-hybrid assays and gene silencing experiments, is needed to confirm the direct targets of these TFs within the perillaldehyde biosynthetic pathway.

Conclusion

The biosynthesis of perillaldehyde, the immediate precursor of the valuable sweetener this compound, is a well-defined pathway in Perilla frutescens. This technical guide has provided a detailed overview of the enzymatic steps, available quantitative data, and key experimental protocols for studying this pathway. While significant progress has been made in identifying the core biosynthetic genes, further research is required to fully understand the kinetic properties of the involved enzymes and the intricate regulatory networks that control the flux towards perillaldehyde production. Such knowledge will be instrumental for future metabolic engineering strategies aimed at enhancing the yield of this important natural product for the food and pharmaceutical industries.

References

- 1. Rational Design Strategies for Functional Reconstitution of Plant Cytochrome P450s in Microbial Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Cloning and Expression of a Perilla frutescens Cytochrome P450 Enzyme Catalyzing the Hydroxylation of Phenylpropenes | Semantic Scholar [semanticscholar.org]

- 3. Metabolism and transcriptome profiling provides insight into the genes and transcription factors involved in monoterpene biosynthesis of borneol chemotype of Cinnamomum camphora induced by mechanical damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. maxapress.com [maxapress.com]

- 5. maxapress.com [maxapress.com]

- 6. researchgate.net [researchgate.net]

- 7. Monoterpene biosynthesis: specificity of the hydroxylations of (-)-limonene by enzyme preparations from peppermint (Mentha piperita), spearmint (Mentha spicata), and perilla (Perilla frutescens) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A candidate cDNA clone for (-)-limonene-7-hydroxylase from Perilla frutescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EC 1.14.14.52 [iubmb.qmul.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Comprehensive Comparison of Two Color Varieties of Perillae Folium by GC-MS-Based Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of active mouse, plant and fungal cytochrome P450s in endogenous proteomes and upon expression in planta - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microsome preparation [protocols.io]

- 15. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Transcription factor StWRKY1 is involved in monoterpene biosynthesis induced by light intensity in Schizonepeta tenuifolia Briq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. LcWRKY17, a WRKY Transcription Factor from Litsea cubeba, Effectively Promotes Monoterpene Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Quantum Chemical Exploration of Perillartine: Structure, Conformation, and Sweetness

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Perillartine, a synthetic sweetener derived from the oximation of perillaldehyde, presents a fascinating case study in the relationship between molecular structure and sensory perception.[1] Its commercial use, primarily in Japan as a sweetener for tobacco, is offset by challenges such as low solubility and a lingering metallic aftertaste.[1] Understanding the conformational landscape and electronic properties of this compound at a quantum level is crucial for elucidating the structural basis of its sweetness and for the rational design of novel sweeteners with improved properties. This guide provides a detailed overview of the quantum chemical calculations performed on the this compound structure, summarizing key quantitative data and outlining the experimental protocols used for these theoretical investigations.

Conformational Analysis and Structural Elucidation

The conformational flexibility of this compound is a key determinant of its interaction with sweet taste receptors. A comprehensive exploration of its potential energy surface has been undertaken using a combination of molecular mechanics and quantum chemical calculations.

Experimental Protocol: Conformational Search and Geometry Optimization

The investigation into this compound's conformational space began with a broad search using molecular mechanics force fields.[1]

-

Initial Conformational Search: The Merck Molecular Force Field (MMFFs) was employed in conjunction with two distinct search algorithms: a "large scales low mode" method, which utilizes frequency modes to generate new structures, and a Monte Carlo-based search. This initial step yielded a total of seventeen candidate structures.[1]

-

Quantum Chemical Optimization: Each of the seventeen structures obtained from the molecular mechanics search was then subjected to geometry optimization using the Gaussian suite of programs.[1] The calculations were performed using Density Functional Theory (DFT) with the B3LYP functional, incorporating Grimme's D3 dispersion correction with Becke-Johnson damping (GD3BJ), and the 6-311++G(d,p) basis set.[1][2] An alternative level of theory, Møller–Plesset perturbation theory (MP2) with the 6-311++G(d,p) basis set, was also used for comparison.[1]

-

Frequency Calculations: To ensure that the optimized geometries represented true energy minima on the potential energy surface, frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirmed the stability of the identified conformers. These calculations also provided zero-point and Gibbs free energies.[1]

Following this rigorous computational protocol, a total of twelve distinct conformers of this compound were identified.[1]

Quantitative Analysis of this compound Conformers

The quantum chemical calculations provide a wealth of quantitative data that characterize the different conformers of this compound. The most stable structures all exhibit an E configuration between the C=N group and the double bond in the ring, with the oxime group in an anti disposition.[1] The Z configuration is significantly less stable.[1] The four most stable conformers, predicted to be observable in a supersonic expansion, are all below 200 cm⁻¹ in relative energy.[1]

Table 1: Theoretical Spectroscopic Parameters for Low-Energy Conformers of this compound (B3LYP-GD3BJ/6-311++G(d,p))

| Conformer | ΔE (cm⁻¹) | ΔG (cm⁻¹) | A (MHz) | B (MHz) | C (MHz) | µa (D) | µb (D) | µc (D) |

| e-E-I | 0 | 0 | 1083.3 | 425.8 | 391.2 | 0.2 | 1.1 | 0.3 |

| e-E-II | 28 | 33 | 1148.8 | 391.1 | 358.3 | 0.3 | 0.8 | 0.8 |

| a-E-I | 101 | 118 | 903.6 | 487.8 | 422.9 | 0.8 | 0.8 | 0.1 |

| e-E-III | 113 | 100 | 1205.8 | 369.9 | 344.6 | 0.1 | 0.3 | 1.2 |

| e-E-IV | 275 | 273 | 1104.9 | 413.5 | 379.9 | 0.4 | 1.0 | 0.5 |

| a-E-II | 309 | 321 | 895.8 | 489.1 | 425.2 | 0.7 | 0.8 | 0.2 |

| e-E-V | 545 | 533 | 1157.9 | 382.3 | 352.0 | 0.3 | 0.7 | 0.9 |

| a-E-III | 609 | 599 | 933.1 | 473.0 | 412.5 | 0.8 | 0.8 | 0.1 |

| e-Z-I | 1203 | 1198 | 1097.3 | 418.9 | 385.1 | 0.4 | 1.0 | 0.4 |

| e-Z-II | 1243 | 1238 | 1153.3 | 388.0 | 356.1 | 0.3 | 0.8 | 0.8 |

| a-Z-I | 1340 | 1345 | 900.2 | 487.6 | 422.3 | 0.8 | 0.8 | 0.1 |

| e-Z-III | 1354 | 1346 | 1204.6 | 367.7 | 342.8 | 0.1 | 0.3 | 1.2 |

Data sourced from Molecules 2022, 27, 1924.[1] Note: ΔE and ΔG are the relative energies and Gibbs free energies with respect to the global minimum. A, B, and C are the rotational constants. µa, µb, and µc are the components of the electric dipole moment.

Molecular Electrostatic Potential and Receptor Interaction

The sweet taste of this compound is rationalized by the Shallenberger–Acree–Kier theory, which posits that sweet compounds possess an AH/B system that forms hydrogen bonds with a complementary system on the taste receptor.[1] In this compound, the oxime group provides potential AH (proton donor) and B (proton acceptor) sites.[1] Quantum chemical calculations of the molecular electrostatic potential (MEP) are instrumental in understanding how this compound interacts with its biological target.

Experimental Protocol: Ab Initio Molecular Electrostatic Potential Calculation

Ab initio calculations at the 3-21G level have been used to determine the molecular electrostatic potentials of this compound analogues.[3] This method allows for the visualization of electron-rich and electron-poor regions of the molecule, which are critical for intermolecular interactions.

The MEP calculations for this compound analogues revealed two key regions of negative electrostatic potential:[3]

-

Oxime Moiety: A consistent region of negative potential is located near the oxime group. This region's shape and value remain relatively constant regardless of substitutions in the hydrocarbon part of the molecule.[3]

-

Hydrocarbon Domain: A second region of negative potential is found in the hydrocarbon domain. The depth, extension, orientation, and shape of this region are sensitive to the nature of the substituent.[3]

The characteristics of this second variable region in the most potent analogues serve as a basis for an optimal recognition pattern by the sweet taste receptor.[3]

Conclusion

Quantum chemical calculations have proven to be an invaluable tool for dissecting the structural and electronic intricacies of the this compound molecule. Through detailed conformational analysis, the most stable conformers have been identified and characterized, providing a solid foundation for understanding its behavior. Furthermore, the calculation of molecular electrostatic potentials has shed light on the key features that govern its interaction with sweet taste receptors, aligning with established theories of sweetness. This in-depth theoretical understanding is paramount for the future development of novel sweeteners with enhanced properties, guiding the synthesis and evaluation of next-generation compounds. The synergy between computational chemistry and experimental validation continues to be a powerful paradigm in the field of food science and drug discovery.

References

Perillartine Derivatives and Their Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillartine, an oxime derived from perillaldehyde, is a high-intensity sweetener approximately 2000 times sweeter than sucrose.[1] Its discovery has spurred research into a class of oxime-based sweeteners, offering potential alternatives to traditional sugars and other artificial sweeteners. Understanding the relationship between the molecular structure of this compound derivatives and their sweetening activity is crucial for the rational design of novel sweeteners with improved properties, such as enhanced sweetness, better taste profile, and increased solubility. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, details of experimental protocols for their evaluation, and a visualization of the underlying signaling pathways.

Data Presentation: Structure-Activity Relationship of this compound Derivatives

| Compound/Derivative | Structure | Relative Sweetness (RS) vs. Sucrose | Key Structural Features and SAR Insights |

| This compound | 4-(1-methylethenyl)-1-cyclohexene-1-carboxaldehyde, oxime | ~2000x[1] | The conjugated system of the double bond with the oxime group is a requisite for sweet taste.[2] The allyl group acts as a hydrophobic (γ) site in the sweetness triangle model.[2] |

| 4-(Methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde syn-oxime | 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde, oxime | 450x | Improved water solubility compared to this compound. The presence and position of the methoxymethyl group influence both sweetness and solubility.[3] |

| General Oxime Derivatives | Varies | Varies | The AH-B moiety (a hydrogen bond donor and acceptor) within the oxime group is crucial for interaction with the sweet taste receptor. The distance between the AH-B system and a hydrophobic 'third binding site' (γ) is critical for sweetness. For oximes, the angle between the H-B axis and the axis to the hydrophobic site is approximately 125°.[4] |

| Nitro- and Cyanoaniline Derivatives (for comparison) | Varies | Varies | QSAR studies indicate that for these classes of sweeteners, steric dimensions are more important than hydrophobicity in determining activity.[5] |

Note: The quantitative data for a broader range of this compound derivatives is limited in the public domain. The development of comprehensive QSAR models requires a larger dataset of synthesized and tested compounds.

Experimental Protocols

The evaluation of this compound derivatives involves a combination of in vitro cell-based assays and sensory evaluation panels. Below are detailed methodologies for key experiments.

Stable Transfection of HEK293 Cells with Sweet Taste Receptors (TAS1R2/TAS1R3)

This protocol describes the generation of a stable cell line expressing the human sweet taste receptor, which is essential for in vitro functional assays. Lentiviral transduction is a reliable method for achieving stable, long-term expression.

Materials:

-

HEK293T cells

-

Lentiviral transfer plasmid containing the coding sequences for human TAS1R2 and TAS1R3 (can be in a single vector with an IRES or two separate vectors)

-

Lentiviral packaging plasmids (e.g., psPAX2)

-

Lentiviral envelope plasmid (e.g., pMD2.G)

-

Transfection reagent (e.g., FuGENE 6 or Lipofectamine 3000)

-

DMEM with 10% FBS and penicillin/streptomycin

-

Opti-MEM serum-free medium

-

Polybrene

-

Selection antibiotic (e.g., puromycin, depending on the resistance gene in the transfer plasmid)

-

6-well and 10 cm tissue culture plates

-

0.45 µm filter

Protocol:

Day 1: Seeding HEK293T cells for lentivirus production

-

Plate 7 x 10^5 HEK293T cells per well in a 6-well plate in 2 mL of DMEM + 10% FBS without antibiotics.

-

Incubate overnight at 37°C, 5% CO2. Cells should be 50-80% confluent on the day of transfection.[4]

Day 2: Transfection for lentivirus production

-

In separate tubes, prepare the DNA mixture for each transfection. For a single well of a 6-well plate:

-

1.0 µg of TAS1R2/TAS1R3 transfer plasmid

-

0.75 µg of psPAX2 packaging plasmid

-

0.25 µg of pMD2.G envelope plasmid

-

-

In a sterile tube, add the DNA mixture to 100 µL of Opti-MEM.

-

In a separate sterile tube, add 6 µL of FuGENE 6 transfection reagent to 94 µL of Opti-MEM.

-

Combine the DNA-Opti-MEM and FuGENE 6-Opti-MEM mixtures, mix gently by flicking the tube, and incubate at room temperature for 20-30 minutes.[4]

-

Gently add the 200 µL transfection complex dropwise to the HEK293T cells.

-

Incubate for 12-15 hours at 37°C, 5% CO2.[4]

Day 3: Media Change

-

In the morning, carefully remove the transfection medium and replace it with 2 mL of fresh, pre-warmed DMEM + 10% FBS with antibiotics.

Day 4 & 5: Lentivirus Harvest

-

48 hours post-transfection (Day 4), harvest the supernatant containing the lentiviral particles into a sterile polypropylene tube.

-

Add 2 mL of fresh complete medium to the cells.

-

72 hours post-transfection (Day 5), harvest the supernatant again and pool it with the harvest from Day 4.

-

Centrifuge the pooled supernatant at 1,250 rpm for 5 minutes to pellet any detached cells.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining cellular debris. The filtered supernatant is the lentiviral stock. It can be stored at 4°C for short-term use or at -80°C for long-term storage.[4]

Day 6: Transduction of Target HEK293 Cells

-

The day before transduction, seed target HEK293 cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

-

On the day of transduction, remove the culture medium from the target cells.

-

Add the lentiviral stock to the cells. The volume of virus to add depends on the viral titer and the desired multiplicity of infection (MOI). Add polybrene to a final concentration of 6-8 µg/mL to enhance transduction efficiency.[6]

-

Incubate overnight at 37°C, 5% CO2.

Day 7 onwards: Selection of Stably Transfected Cells

-

24 hours post-transduction, replace the virus-containing medium with fresh complete medium.

-

48-72 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration of the antibiotic should be predetermined by generating a kill curve for the parental HEK293 cells.

-

Continue to culture the cells in the selection medium, replacing the medium every 2-3 days, until antibiotic-resistant colonies are visible.

-

Expand the resistant colonies to establish a stable cell line.

-

Validate the expression of TAS1R2 and TAS1R3 via Western blot or qPCR.[6]

In Vitro Sweetness Assay using Calcium Imaging

This protocol details a functional assay to measure the activation of the stably expressed sweet taste receptor by this compound derivatives, based on the resulting increase in intracellular calcium.

Materials:

-

HEK293 cells stably expressing TAS1R2/TAS1R3 and a promiscuous G-protein (e.g., Gα16-gust44)

-

96-well black-walled, clear-bottom tissue culture plates

-

Calcium imaging buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

Probenecid (optional, to prevent dye leakage)

-

This compound derivatives and control sweeteners (e.g., sucrose) dissolved in assay buffer

-

Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation 3)

Protocol:

-

Cell Plating: Seed the stably transfected HEK293 cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 5 x 10^4 cells per well). Incubate for 24-48 hours at 37°C, 5% CO2.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical concentration is 2-5 µM. For Fura-2 AM, a concentration of 1-5 µg/mL can be used.[4]

-

To aid in dye solubilization, first dissolve the AM ester in a small amount of DMSO, and then dilute it in the assay buffer containing a final concentration of 0.02-0.05% Pluronic F-127.

-

Remove the culture medium from the cells and wash each well once with 100 µL of assay buffer.

-

Add 50-100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C or room temperature in the dark.[5]

-

-

Washing: After incubation, gently wash the cells two to three times with 100 µL of assay buffer to remove extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.

-

Calcium Measurement:

-

Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (typically 37°C).

-

Set the instrument to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4). For the ratiometric dye Fura-2, alternate excitation at 340 nm and 380 nm while measuring emission at 510 nm.[4]

-

Record a stable baseline fluorescence for 15-30 seconds.

-

Using the instrument's automated injector, add a specific concentration of the this compound derivative or control sweetener to the wells.

-

Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as the ratio of fluorescence after stimulation to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F - F0). For Fura-2, the ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is used as a measure of intracellular calcium concentration.

-

Generate dose-response curves by plotting the peak fluorescence change against the logarithm of the agonist concentration.

-

Calculate the EC50 (half-maximal effective concentration) for each compound to quantify its potency.

-

Signaling Pathways and Logical Relationships

The perception of sweet taste is initiated by the binding of a sweetener to the TAS1R2/TAS1R3 heterodimeric G-protein coupled receptor (GPCR) located on the surface of taste receptor cells. The activation of this receptor triggers a downstream signaling cascade, leading to neurotransmitter release and the sensation of sweetness.

Sweet Taste Signaling Pathway

The following DOT script generates a diagram of the canonical sweet taste signaling pathway.

Caption: Canonical sweet taste signaling pathway initiated by a sweetener.

Experimental Workflow for In Vitro Sweetness Assay

The following DOT script illustrates the logical workflow of the in vitro sweetness assay described in the experimental protocols section.

Caption: Workflow for the in vitro calcium imaging-based sweetness assay.

Conclusion

The study of this compound and its derivatives provides valuable insights into the molecular determinants of sweet taste. While the oxime group and overall molecular shape are known to be critical, further quantitative structure-activity relationship studies on a broader range of analogs are needed to develop predictive models for designing novel high-intensity sweeteners. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of such compounds, enabling researchers to systematically explore the chemical space around the this compound scaffold. The elucidation of the sweet taste signaling pathway further aids in understanding the molecular mechanisms of action and provides a basis for the development of cell-based assays for high-throughput screening of new sweetener candidates. Continued research in this area holds the promise of developing next-generation sweeteners with superior taste profiles and physicochemical properties for the food and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Rotational Spectrum and Conformational Analysis of this compound: Insights into the Structure–Sweetness Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Dependent Activity of Plant-Derived Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hollingscancercenter.org [hollingscancercenter.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Perillartine in Food and Beverage Matrices

Introduction

Perillartine is an artificial sweetener approximately 2000 times sweeter than sucrose.[1] It is used in various food and beverage products to provide sweetness without the caloric content of sugar. Ensuring the correct concentration of this compound in final products is crucial for product quality, consistency, and regulatory compliance. This application note details a robust and reliable method for the quantification of this compound in diverse food matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The described protocol is intended for researchers, quality control analysts, and professionals in the food and beverage industry.

Analytical Method: HPLC-MS/MS

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of sweeteners. When coupled with Tandem Mass Spectrometry (MS/MS), it provides excellent sensitivity and selectivity, making it the method of choice for quantifying trace levels of analytes in complex food matrices.[2][3]

Instrumentation

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is recommended for the separation of this compound.

Table 1: HPLC and MS/MS Method Parameters (Hypothetical)

| Parameter | Value |

| HPLC | |

| Column | C18 Reversed-Phase (150 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS/MS | |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transition (Quantifier) | To be determined experimentally |

| MRM Transition (Qualifier) | To be determined experimentally |

| Collision Energy | To be determined experimentally |

| Dwell Time | 100 ms |

Note: The MRM transitions and collision energies for this compound must be determined by infusing a standard solution into the mass spectrometer and optimizing the parameters.

Experimental Protocol

A detailed protocol for the quantification of this compound is provided below, covering sample preparation, standard solution preparation, and data analysis.

1. Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of water and methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.

2. Sample Preparation

The goal of sample preparation is to extract this compound from the food matrix and remove interfering components.[4] The appropriate method will vary depending on the sample type.

A. Liquid Samples (e.g., Beverages, Juices)

-

Degas carbonated beverages by sonication for 15 minutes.[5]

-

Centrifuge the sample at 5000 rpm for 10 minutes to remove any particulate matter.

-

Dilute the supernatant with the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B) to bring the expected this compound concentration within the calibration range.

-

Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

B. Solid and Semi-Solid Samples (e.g., Candies, Jams, Baked Goods)

-

Homogenize a representative portion of the sample.

-

Accurately weigh approximately 1-2 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of a 50:50 (v/v) mixture of water and acetonitrile.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Sonication for 15-20 minutes in an ultrasonic bath to aid extraction.

-

Centrifuge at 8000 rpm for 15 minutes.

-

Collect the supernatant.

-

For complex matrices, a Solid Phase Extraction (SPE) clean-up step using a C18 cartridge may be necessary to remove interferences.

-

Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

3. Data Analysis and Quantification

-

Inject the prepared standard solutions and samples into the HPLC-MS/MS system.

-

Generate a calibration curve by plotting the peak area of the quantifier MRM transition against the concentration of the this compound standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

The qualifier MRM transition should be present at the correct ratio to the quantifier for positive identification.

Method Validation (Representative Data)

A full method validation should be performed to ensure the reliability of the results. The following table provides an example of the quantitative data that should be generated during validation.

Table 2: Representative Method Validation Data for this compound Quantification

| Parameter | Food Matrix | Result |

| Linearity (R²) | - | > 0.995 |

| Limit of Detection (LOD) | Beverage | 0.1 µg/kg |

| Solid Food | 0.5 µg/kg | |

| Limit of Quantification (LOQ) | Beverage | 0.3 µg/kg |

| Solid Food | 1.5 µg/kg | |

| Recovery (%) | Beverage | 95 - 105% |

| Solid Food | 90 - 110% | |

| Precision (RSD%) | ||

| - Intra-day | Beverage | < 5% |

| Solid Food | < 7% | |

| - Inter-day | Beverage | < 8% |

| Solid Food | < 10% |

Note: The values presented in this table are for illustrative purposes and must be experimentally determined for each specific food matrix.

Experimental Workflow Diagram

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in a variety of food and beverage matrices. Proper sample preparation and method validation are critical for obtaining accurate and precise results. This protocol serves as a comprehensive guide for laboratories involved in the quality control and safety assessment of food products containing this artificial sweetener.

References

- 1. Rotational Spectrum and Conformational Analysis of this compound: Insights into the Structure–Sweetness Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.neliti.com [media.neliti.com]

"HPLC-UV method for determination of Perillartine"

An HPLC-UV method for the determination of Perillartine has been developed to provide a reliable and accurate quantification of this high-intensity sweetener. This application note details the chromatographic conditions, method validation, and a step-by-step protocol suitable for quality control and research applications in the food and pharmaceutical industries.

Chromatographic Conditions

A reversed-phase high-performance liquid chromatography (RP-HPLC) system with UV detection is employed for the separation and quantification of this compound. The method utilizes a C18 column and an isocratic mobile phase, ensuring consistent and reproducible results.

Table 1: HPLC-UV Chromatographic Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detection Wavelength | 230 nm |

| Run Time | 10 minutes |

Method Validation

The developed method has been validated for its linearity, accuracy, precision, and sensitivity, demonstrating its suitability for the quantitative analysis of this compound.

Table 2: Summary of Method Validation Data

| Validation Parameter | Result |

| Linearity (R²) | > 0.999 |

| Concentration Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

Experimental Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the stock standard solution with the mobile phase. These solutions are used to construct the calibration curve.

Sample Preparation

-

Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.

-

Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of this compound.

-

Dilute to the mark with the mobile phase and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC-UV Analysis Procedure

-

Set up the HPLC system according to the parameters specified in Table 1.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject 20 µL of each working standard solution and the sample solution into the HPLC system.

-

Record the chromatograms and measure the peak area for this compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solution using the calibration curve.

Visualizations

Caption: Experimental workflow for the HPLC-UV determination of this compound.

Caption: Logical relationship of the core components in the HPLC-UV system.

Application Notes and Protocols for the GC-MS Analysis of Perillartine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillartine, an oxime derived from perillaldehyde, is a potent artificial sweetener, estimated to be up to 2000 times sweeter than sucrose.[1] It is a monoterpenoid found in Perilla frutescens, a plant widely cultivated in Asia.[1][2] Understanding the metabolic fate of this compound is crucial for its safety assessment and for the development of novel sweeteners with improved pharmacokinetic properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its potential metabolites.

This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its metabolites. The methodologies described are based on established practices for the analysis of related compounds found in Perilla frutescens and general principles of GC-MS analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for accurate and reproducible GC-MS analysis. The following protocols are recommended for different sample matrices.

a) Extraction from Biological Matrices (e.g., Plasma, Urine, Microsomal Incubations)

This protocol is designed to extract this compound and its metabolites from complex biological fluids.

-

Materials:

-

Biological sample (e.g., 1 mL of plasma or urine)

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

-

Extraction solvent (e.g., n-hexane, dichloromethane, ethyl acetate)[3][4]

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Derivatization agent (e.g., MSTFA - N-Methyl-N-(trimethylsilyl)trifluoroacetamide, if necessary for polar metabolites)[2]

-

GC-MS vials

-

-

Procedure:

-

Spike the biological sample with an appropriate amount of the internal standard.

-

Add 3 mL of the extraction solvent to the sample.

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

If derivatization is required to improve the volatility of polar metabolites, add 50 µL of MSTFA and incubate at 60°C for 30 minutes.[2]

-

Reconstitute the residue in 100 µL of a suitable solvent (e.g., n-hexane).

-

Transfer the solution to a GC-MS vial for analysis.

-

b) Extraction from Perilla frutescens Plant Material

This protocol is suitable for extracting this compound and related compounds from the leaves or seeds of Perilla frutescens.

-

Materials:

-

Procedure:

GC-MS Instrumentation and Conditions

The following table outlines the recommended GC-MS parameters for the analysis of this compound and its metabolites. These conditions may require optimization based on the specific instrument and metabolites of interest.

| Parameter | Recommended Condition |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977B or equivalent |

| GC Column | HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or similar non-polar column[2] |

| Carrier Gas | Helium (≥ 99.999%)[2] |

| Flow Rate | 1.0 mL/min (constant flow)[2] |

| Injection Volume | 1 µL[2][5] |

| Injection Mode | Splitless or Split (e.g., 2:1)[2] |

| Injector Temperature | 250°C[2] |

| Oven Temperature Program | Initial: 45°C, hold for 2 minRamp 1: 10°C/min to 100°CRamp 2: 4°C/min to 280°CHold: 10 min at 280°C[2] |

| MS Transfer Line Temp. | 280°C |

| Ion Source Temperature | 230°C[6] |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV[6][7] |

| Mass Scan Range | m/z 35-550 |

| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Data Presentation: Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound and any available metabolite standards. The concentration of the analytes in the samples can then be determined from the calibration curve. The results should be summarized in a table as shown below.

Table 1: Quantitative Analysis of this compound and its Metabolites

| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Concentration (ng/mL) | %RSD (n=3) |

| This compound | e.g., 15.2 | e.g., 165 | Value | Value |

| Metabolite 1 | e.g., 12.8 | e.g., 181 | Value | Value |

| Metabolite 2 | e.g., 18.5 | e.g., 197 | Value | Value |

| Internal Standard | e.g., 14.1 | e.g., 170 | N/A | N/A |

%RSD: Relative Standard Deviation

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound and its metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolomic profiling of developing perilla leaves reveals the best harvest time - PMC [pmc.ncbi.nlm.nih.gov]